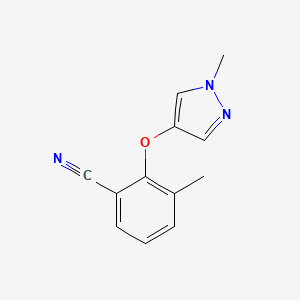
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been widely studied for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is its diverse pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize the potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide. One of the potential directions is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize the potential side effects.
Synthesemethoden
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is synthesized by reacting 4-cyano-3-methylbenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Eigenschaften
IUPAC Name |
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-9-14(5-4-12(11)10-15)20(18,19)17-13-3-2-7-16-8-6-13/h4-5,9,13,16-17H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDLEVXZIXOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCNCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)




![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)